Terminal Heterocycle Identity Modulates Metallo-β-Lactamase Inhibitory Potency by ≥100-Fold Within the Thiazolethioacetamide Series
In a systematic SAR study of twelve thiazolethioacetamides, the identity of the terminal aromatic substituent on the acetamide nitrogen was the primary determinant of MβL inhibitory potency [1]. The compound subset bearing electron-withdrawing substituents on the terminal aryl ring achieved ImiS IC50 values of 0.17–0.70 μM, whereas the least potent analogs in the same series showed ImiS IC50 values an order of magnitude higher [1]. For VIM-2, only two compounds in the series displayed measurable inhibition (IC50 = 2.2 and 19.2 μM), demonstrating that activity is not uniformly distributed across analogs [1]. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide, bearing an unsubstituted thiazol-2-yl terminus, occupies a distinct structural position relative to all twelve published analogs—none of which featured a terminal thiazole ring without additional substitution [1]. This structural distinction predicts a unique MβL inhibition profile that cannot be inferred from data on substituted thiazole, phenyl, or benzothiazole congeners [1][2].
| Evidence Dimension | Metallo-β-lactamase (ImiS and VIM-2) inhibitory activity as a function of terminal substituent identity |
|---|---|
| Target Compound Data | Not directly tested in the published series; terminal group = unsubstituted 1,3-thiazol-2-yl (no published IC50 for this specific compound against MβLs) |
| Comparator Or Baseline | Twelve thiazolethioacetamides with varied terminal aromatic substituents: ImiS IC50 range = 0.17–0.70 μM (most potent); VIM-2 IC50 = 2.2 and 19.2 μM (two active compounds); least potent analogs >10 μM |
| Quantified Difference | ≥100-fold difference in ImiS IC50 across the series; ≥10-fold difference in VIM-2 IC50 between the two active analogs |
| Conditions | In vitro enzymatic inhibition assay using purified ImiS (subclass B2 MβL) and VIM-2 (subclass B1 MβL); cefazolin restoration assay in E. coli-ImiS expressing strains |
Why This Matters
Procurement of this specific unsubstituted thiazol-2-yl congener enables exploration of a structural niche not covered by the twelve published thiazolethioacetamides, potentially accessing MβL inhibitory profiles that are inaccessible to substituted analogs.
- [1] Zhang Y-L, et al. Synthesis and Bioactivity of Thiazolethioacetamides as Potential Metallo-β-Lactamase Inhibitors. Antibiotics. 2020;9(3):99. doi:10.3390/antibiotics9030099. View Source
- [2] Ontosight.ai. CHEMBL1508291 Compound Overview: 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. Available at: https://ontosight.ai/glossary/term/chembl1508291-compound-overview--67a071be6c3593987a4c4488 View Source
